Methyl 2-(chloromethyl)acrylate

Description

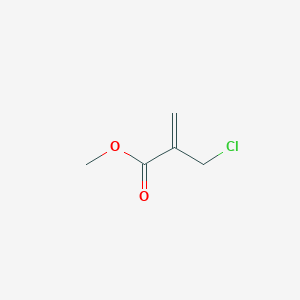

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(chloromethyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO2/c1-4(3-6)5(7)8-2/h1,3H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMDTEIPYQNXIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60498661 | |

| Record name | Methyl 2-(chloromethyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922-15-6 | |

| Record name | Methyl 2-(chloromethyl)-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=922-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-(chloromethyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 2-(chloromethyl)-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.165 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(chloromethyl)acrylate (CAS 922-15-6): Properties, Reactivity, and Applications

This guide provides a comprehensive technical overview of Methyl 2-(chloromethyl)acrylate, a highly functionalized monomer and versatile chemical intermediate. Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into the core chemical properties, reactivity, synthesis, and critical safety protocols associated with this compound. Our focus is on delivering not just data, but actionable, field-proven insights to support advanced research and development.

Core Molecular Profile and Physicochemical Properties

Methyl 2-(chloromethyl)acrylate (MCMA) is a bifunctional molecule featuring both a reactive acrylate moiety, susceptible to polymerization and Michael addition, and a primary alkyl chloride, which serves as an excellent site for nucleophilic substitution. This dual reactivity makes it a valuable building block for creating complex molecular architectures and functional polymers.

Chemical Structure

The structure of MCMA, with its IUPAC name methyl 2-(chloromethyl)prop-2-enoate, is fundamental to understanding its behavior.[1]

Caption: Skeletal structure of Methyl 2-(chloromethyl)acrylate.

Key Physicochemical Data

The following table summarizes the essential physical and chemical properties of MCMA, compiled from various supplier and database sources.

| Property | Value | Source(s) |

| CAS Number | 922-15-6 | [1][2][3] |

| Molecular Formula | C₅H₇ClO₂ | [1][2][3] |

| Molecular Weight | 134.56 g/mol | [1][2][3] |

| Appearance | Clear, colorless to pale yellow liquid | [3] |

| Density | 1.150 g/mL at 25 °C | [2][3] |

| Boiling Point | 58-60 °C at 7.5 Torr; ~157 °C at 760 Torr | [3][4] |

| Refractive Index (n20/D) | 1.455 | [2] |

| Flash Point | 62.77 °C (145.0 °F) | [2] |

| Solubility | Insoluble in water | [5][6] |

| Inhibitor | Typically contains ≤0.5% BHT | [2] |

Reactivity Profile: A Duality of Function

The utility of MCMA stems from its two distinct reactive centers. Understanding the interplay and selective targeting of these sites is crucial for successful application in synthesis and polymer science.

Radical Polymerization

The acrylate double bond readily undergoes free-radical polymerization. This allows for the incorporation of the chloromethyl functionality as a pendant group along a polymer backbone. This process is foundational for creating "post-functionalizable" polymers, where the chlorine atom can be later displaced to introduce new chemical groups.

-

Causality: The electron-withdrawing nature of the ester group activates the double bond towards radical attack, a characteristic feature of all acrylate monomers.[7][8] The polymerization can be initiated using standard free-radical initiators like AIBN or benzoyl peroxide.[9] It's important to note that MCMA can also participate in copolymerizations with other vinyl monomers, such as methyl methacrylate or styrene, to tailor the properties of the final material.[10][11]

Nucleophilic Substitution

The primary allylic chloride (-CH₂Cl) is highly susceptible to Sₙ2 reactions with a wide range of nucleophiles. This pathway is often exploited in small molecule synthesis.

-

Mechanism Insight: The allylic position of the chlorine atom enhances its reactivity towards displacement. The transition state of the Sₙ2 reaction is stabilized by the adjacent π-system of the acrylate double bond. This makes the chlorine a better leaving group compared to a simple primary alkyl chloride. Common nucleophiles include amines, thiols, azides, and carboxylates.

Michael Addition

The electron-deficient double bond of the acrylate system is an electrophile and can react with soft nucleophiles in a conjugate or Michael addition reaction.

-

Experimental Consideration: While possible, Michael addition can compete with Sₙ2 substitution, especially with nucleophiles that are both strong bases and effective nucleophiles (e.g., primary amines).[12] Reaction conditions such as solvent, temperature, and the nature of the nucleophile can be tuned to favor one pathway over the other. Generally, Sₙ2 reactions at the chloromethyl group are kinetically faster and more common under neutral or mildly basic conditions.

Caption: Primary reaction pathways for Methyl 2-(chloromethyl)acrylate.

Key Applications in Research and Drug Development

MCMA is not a final product in itself but rather a strategic starting material. Its applications are diverse, spanning materials science and organic synthesis.

-

Synthesis of Functional Polymers: MCMA is used as a monomer to create polymers with reactive "handles." These polymers can be subsequently modified, for example, by grafting other polymer chains or attaching biomolecules, making them suitable for applications in coatings, adhesives, and biomedical devices.

-

Pharmaceutical Intermediates: The dual reactivity of MCMA makes it a valuable tool for building complex organic molecules that are precursors to active pharmaceutical ingredients (APIs).[7][13] It can be used to introduce the acrylate pharmacophore or to build molecular scaffolds through sequential substitution and addition reactions.

-

Crosslinking Agents: By reacting MCMA with difunctional nucleophiles, it is possible to synthesize novel dimethacrylate crosslinkers.[3] These are essential components in the formulation of dental resins, hydrogels, and other thermoset materials.

-

Surface Modification: The reactivity of the chloromethyl group can be used to chemically anchor molecules to surfaces, altering properties like hydrophobicity, biocompatibility, or adhesion.[13]

Analytical Characterization Protocol

Verifying the identity and purity of MCMA is critical before use. The following outlines the expected results from standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Vinyl Protons: Two distinct singlets (or narrow doublets) in the δ 5.8-6.5 ppm range, corresponding to the two non-equivalent protons on the C=CH₂ group.

-

Chloromethyl Protons: A sharp singlet around δ 4.2-4.5 ppm, corresponding to the -CH₂Cl group.

-

Methyl Ester Protons: A sharp singlet around δ 3.8 ppm, corresponding to the -OCH₃ group.

-

-

IR (Infrared) Spectroscopy:

-

C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹.

-

C=C Stretch (Alkene): A medium intensity band around 1630-1640 cm⁻¹.

-

C-Cl Stretch: An absorption in the fingerprint region, typically 600-800 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) should be observable at m/z 134. A characteristic isotopic pattern for one chlorine atom (M⁺ and M+2⁺ peaks in an approximate 3:1 ratio) would confirm the presence of chlorine.

-

Critical Safety and Handling Protocols

MCMA is a hazardous substance and must be handled with extreme caution.[14] Its properties as a lachrymator and a potent irritant necessitate strict adherence to safety protocols.[15]

Hazard Summary

| Hazard Type | Description | GHS Classification | Source(s) |

| Skin Contact | Causes skin irritation and potentially severe burns. Even trace amounts can cause large blisters. | Skin Irrit. 2 | [5][6][14][15] |

| Eye Contact | Causes serious eye damage. It is a lachrymator (tear-producing). | Eye Dam. 1 | [2][6][14][15] |

| Inhalation | May cause respiratory irritation. Vapors are toxic and can cause pulmonary edema. | STOT SE 3 | [5][6][14][15] |

| Ingestion | Toxic if swallowed. | Acute Tox. 3 (Oral) | [14] |

| Reactivity | Can polymerize violently if heated or contaminated. Sensitive to light and moisture. | Polymerizable | [6][14][16] |

Step-by-Step Safe Handling Workflow

This protocol is a self-validating system; failure to adhere to any step compromises the entire safety envelope.

-

Preparation & Engineering Controls:

-

Verification: Before starting, confirm that a certified chemical fume hood is operational.

-

Decontamination: Ensure the work area is clear of incompatible materials, especially strong bases, oxidizers, and polymerization initiators.[14]

-

Emergency Access: Confirm unobstructed access to an emergency eyewash station and safety shower.[17]

-

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended.

-

Eye Protection: Use chemical splash goggles and a full-face shield.

-

Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.

-

-

Chemical Handling:

-

Transport: Transport the chemical in a secondary, sealed container.

-

Dispensing: Conduct all transfers and dispensing of MCMA deep within the fume hood.

-

Avoid Inhalation: Keep the sash at the lowest practical height. Do not get in eyes, on skin, or on clothing.[15]

-

-

Waste Disposal & Decontamination:

-

Quenching: Quench any residual reactive material with a suitable agent if necessary, following institutional guidelines.

-

Waste Collection: Dispose of all contaminated materials (gloves, pipette tips, etc.) in a dedicated, sealed hazardous waste container.

-

Work Area Cleaning: Decontaminate the work surface thoroughly after completion.

-

Caption: Safe handling workflow for Methyl 2-(chloromethyl)acrylate.

Storage and Stability

Proper storage is essential to maintain the chemical's integrity and prevent hazardous reactions.

-

Temperature: Store in a refrigerator at 2-8°C.[2]

-

Atmosphere: The inhibitor present (often BHT) requires the presence of oxygen to function effectively. Therefore, do not store under an inert atmosphere like pure nitrogen.[16][18] A headspace of air should be maintained.

-

Protection: Keep containers tightly closed and protected from light, heat, and moisture to prevent degradation and spontaneous polymerization.[6][18]

Conclusion

Methyl 2-(chloromethyl)acrylate, CAS 922-15-6, is a powerful and versatile reagent whose utility is directly tied to its dual chemical reactivity. The presence of both a polymerizable acrylate group and a nucleophilically susceptible chloromethyl group makes it an invaluable building block for creating functional materials and complex organic molecules. However, its significant hazards demand the utmost respect and adherence to rigorous safety protocols. By understanding its chemical nature and implementing the handling procedures outlined in this guide, researchers can safely and effectively leverage the unique synthetic potential of this compound.

References

-

Wikipedia. (n.d.). Methyl 2-chloroacrylate. Retrieved from Wikipedia. [Link]

-

ChemBK. (2024, April 9). Methyl 2-(chloromethyl)acrylate. Retrieved from ChemBK. [Link]

-

Synthomer. (2020, September 22). METHYL ACRYLATE - STABILIZED. Retrieved from Synthomer website. [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: METHYL-2-CHLORO-ACRYLATE. Retrieved from NJ.gov. [Link]

-

Wikipedia. (n.d.). Methyl acrylate. Retrieved from Wikipedia. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6659, Methyl 2-chloroacrylate. PubChem. Retrieved from NIH website. [Link]

-

Methacrylates Producers Association. (n.d.). METHACRYLIC ACID SAFE HANDLING MANUAL. Retrieved from methacrylates.org. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12446954, Methyl 2-(chloromethyl)acrylate. PubChem. Retrieved from NIH website. [Link]

-

Aceto. (2018, March 21). Methyl Acrylate - Safety Data Sheet. Retrieved from Aceto website. [Link]

-

Hirano, T., & Yamada, B. (2002). Polymerization and copolymerization of methyl 2-(chloromethyl)acrylate in competition with addition-fragmentation. Macromolecules, 35(21), 7952–7958. [Link]

-

Osman, R., Namboodiri, K., Weinstein, H., & Rabinowitz, J. R. (1988). Reactivities of acrylic and methacrylic acids in a nucleophilic addition model of their biological activity. Journal of the American Chemical Society, 110(6), 1701–1707. [Link]

-

Frederick, C. B., & Reynolds, C. H. (1989). Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles. Toxicology Letters, 47(3), 241–247. [Link]

-

Fujio, T. (n.d.). Molecular structure and nmr spectra of stereoregular poly(methyl acrylate) models. Request PDF. Retrieved from ResearchGate. [Link]

- Google Patents. (n.d.). CN104250213A - Preparation method of (E)-2-(2'-chloromethyl) phenyl-3-methoxy methyl acrylate.

-

OSTI.gov. (1985, September 1). Inhibition of the polymerization of methyl methacrylate and methyl acrylate by mixtures of chloranil with phenothiazine. Retrieved from OSTI.gov. [Link]

-

Gantrade. (n.d.). Methyl Acrylate: A Special Acrylic Monomer. Retrieved from Gantrade website. [Link]

-

CAS Common Chemistry. (n.d.). Methyl 2-(chloromethyl)-2-propenoate. Retrieved from CAS. [Link]

-

Kada, R., Kováč, J., & Végh, D. (1980). The reaction of methyl 2-cyano-3-(5-phenylsulphonyl-2-furyl)acrylate with nucleophiles. Collection of Czechoslovak Chemical Communications, 45(6), 1831–1836. [Link]

- Google Patents. (n.d.). US4593064A - Method for polymerizing methyl methacrylate.

Sources

- 1. Methyl 2-(chloromethyl)acrylate | C5H7ClO2 | CID 12446954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 2-(chloromethyl)acrylate BHT = 0.5 inhibitor, 95 922-15-6 [sigmaaldrich.com]

- 3. Methyl 2-(chloromethyl)acrylate | 922-15-6 [chemicalbook.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Methyl 2-chloroacrylate - Wikipedia [en.wikipedia.org]

- 6. METHYL 2-CHLOROACRYLATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Methyl acrylate - Wikipedia [en.wikipedia.org]

- 8. gantrade.com [gantrade.com]

- 9. US4593064A - Method for polymerizing methyl methacrylate - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Inhibition of the polymerization of methyl methacrylate and methyl acrylate by mixtures of chloranil with phenothiazine (Journal Article) | OSTI.GOV [osti.gov]

- 12. Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chembk.com [chembk.com]

- 14. Methyl 2-chloroacrylate | C4H5ClO2 | CID 6659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. fishersci.fr [fishersci.fr]

- 16. petrochemistry.eu [petrochemistry.eu]

- 17. nj.gov [nj.gov]

- 18. synthomer.com [synthomer.com]

Methyl 2-(chloromethyl)acrylate: A Bifunctional Linchpin for Advanced Polymer Architectures

Executive Summary

Methyl 2-(chloromethyl)acrylate (MCMA) represents a distinct class of "linchpin" monomers in organic synthesis and polymer chemistry. Unlike standard acrylates, MCMA possesses two orthogonal reactive sites: an electron-deficient alkene capable of radical polymerization and an allylic chloride moiety primed for nucleophilic substitution (

This dual-reactivity profile makes MCMA a critical tool for Post-Polymerization Modification (PPM) strategies in drug delivery systems, allowing researchers to synthesize a polymer backbone first and "click" sensitive biological payloads (peptides, drugs) onto the pendant chloromethyl groups later. This guide details its physicochemical identity, validated synthesis protocols, and handling requirements for high-stakes R&D environments.

Part 1: Physicochemical Identity & Core Metrics

The distinction between MCMA and its analog, Methyl 2-chloroacrylate, is critical. MCMA contains an additional methylene bridge (

Table 1: Critical Physicochemical Data

| Property | Value | Context/Notes |

| IUPAC Name | Methyl 2-(chloromethyl)prop-2-enoate | |

| Common Name | Methyl | |

| CAS Number | 922-15-6 | Distinct from Methyl 2-chloroacrylate (80-63-7) |

| Molecular Formula | ||

| Molecular Weight | 134.56 g/mol | |

| Density | At | |

| Boiling Point | Often distilled at reduced pressure (e.g., | |

| Refractive Index | High RI due to halogen content; useful for optical polymers. | |

| Solubility | Soluble in organic solvents ( | Hydrolytically unstable in basic aqueous media. |

| Stability | Polymerizes spontaneously | Requires inhibitor (e.g., 0.5% BHT or MEHQ) and cold storage ( |

Part 2: Synthetic Routes & Mechanism

The synthesis of MCMA is a two-stage workflow grounded in the Baylis-Hillman reaction. Direct chloromethylation is often avoided due to poor selectivity. The preferred route utilizes the reaction of methyl acrylate with formaldehyde (catalyzed by DABCO) to form the hydroxymethyl intermediate, followed by chlorination.

Mechanism Visualization

The following diagram illustrates the flow from commodity reagents to the activated monomer.

Figure 1: Step-wise synthesis of MCMA via the Baylis-Hillman adduct. Note the requirement for radical inhibitors during the chlorination step.

Validated Experimental Protocol

Objective: Synthesis of MCMA from Methyl 2-(hydroxymethyl)acrylate (MHMA).

Safety Pre-check:

-

Warning: MCMA is a potent lachrymator and vesicant. All operations must occur in a high-efficiency fume hood.[2]

-

PPE: Butyl rubber gloves, chemical splash goggles, and face shield.

Step-by-Step Methodology:

-

Precursor Preparation: Dissolve Methyl 2-(hydroxymethyl)acrylate (1.0 eq) in anhydrous Dichloromethane (DCM) (approx. 5 mL per gram of substrate).

-

Cooling: Cool the solution to

using an ice/salt bath. -

Reagent Addition: Add Thionyl Chloride (

) (1.2 eq) dropwise over 30 minutes. Causality: Slow addition prevents exotherms that could trigger spontaneous polymerization of the acrylate double bond. -

Catalysis (Optional): A catalytic amount of DMF (dimethylformamide) can accelerate the formation of the Vilsmeier-Haack intermediate, improving yield.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (silica, Hexane:EtOAc) or

-NMR (shift of -

Workup: Quench carefully with saturated

(gas evolution!). Extract with DCM. -

Purification: Dry organic layer over

. Remove solvent under reduced pressure. -

Stabilization: Immediately add 50–100 ppm of 4-methoxyphenol (MEHQ) if storing. Distill under high vacuum if high purity is required.

Part 3: Reactivity Profile & Drug Development Applications

MCMA is a "bifurcated" reagent. The researcher's choice of conditions determines whether the molecule acts as a monomer for polymerization or a substrate for conjugation.

Reactivity Flowchart

Figure 2: Divergent reactivity pathways. Pathway A is used to create reactive scaffolds; Pathway B is used to create custom monomers.

Application in Drug Delivery (R&D)

In drug development, MCMA is rarely used as a raw excipient but rather as a functionalization vector :

-

Polymer-Drug Conjugates:

-

Researchers polymerize MCMA (often copolymerized with PEG-methacrylate or HEMA) to create a hydrophilic backbone with reactive

sites. -

Protocol: A drug containing a thiol (-SH) or amine (-NH2) group is reacted with the polymer. The allylic chloride undergoes rapid substitution, covalently tethering the drug to the polymer backbone.

-

Advantage:[1][2] This creates a stable covalent linkage that prevents premature drug release, unlike physical encapsulation.

-

-

Surface Engineering:

-

MCMA can be grafted onto nanoparticle surfaces. The pendant chlorides then serve as anchor points for attaching targeting ligands (e.g., antibodies or aptamers) via simple nucleophilic substitution.

-

Part 4: Handling & Safety (E-E-A-T)

Authoritative Safety Note: MCMA combines the toxicity of acrylates (sensitization) with the reactivity of alkyl halides (alkylation agent).

-

Lachrymator: Exposure to vapors causes immediate, severe eye irritation and tearing.

-

Storage: Must be stored at

to prevent auto-polymerization. If the liquid becomes viscous or cloudy, polymerization has initiated, and the reagent should be discarded. -

Disposal: Quench excess MCMA with an amine-based solution (e.g., dilute ammonia) to convert the reactive alkyl chloride into a less toxic amine derivative before disposal into halogenated waste streams.

References

-

Sigma-Aldrich. (n.d.).[3][4] Methyl 2-(chloromethyl)acrylate Product Sheet (CAS 922-15-6). Retrieved from

-

Villieras, J., & Rambaud, M. (1988). Synthesis of Ethyl

-(Hydroxymethyl)acrylate. Organic Syntheses, 66, 220. (Provides the foundational Baylis-Hillman protocol adapted for methyl variants). Retrieved from -

ChemicalBook. (2024). Methyl 2-(chloromethyl)acrylate Properties and Safety. Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12446954, Methyl 2-(chloromethyl)acrylate. Retrieved from

Sources

Methyl 2-(chloromethyl)acrylate: The Dual-Function "Click" Monomer for Precision Polymer Architectures

Executive Summary

Methyl 2-(chloromethyl)acrylate (MCMA) represents a unique class of functional monomers that bridges the gap between standard acrylic polymerization and precision chemical ligation. Unlike simple acrylates, MCMA possesses an electrophilic allylic chloride moiety at the

However, MCMA is not a "drop-in" replacement for methyl methacrylate. Its deployment requires a sophisticated understanding of addition-fragmentation chain transfer (AFCT) mechanisms. In standard free radical polymerization, the allylic chloride facilitates

Chemical Architecture & Synthesis[1]

Structural Analysis

MCMA (CAS: 922-15-6) combines an electron-deficient double bond with a reactive chloromethyl group.

-

Acrylate Moiety: Susceptible to radical polymerization and Michael addition.

-

Chloromethyl Group: An allylic halide, highly reactive toward nucleophiles (amines, thiols, azides) via

mechanisms. -

Allylic Nature: The C-Cl bond is activated by the adjacent double bond, making it significantly more reactive than a standard alkyl chloride.

Synthesis Pathway (Baylis-Hillman Route)

While commercially available, MCMA is classically synthesized via the DABCO-catalyzed Baylis-Hillman reaction of methyl acrylate with formaldehyde. This route is atom-economical but kinetically slow, often requiring optimization to prevent ether byproduct formation.

Polymerization Kinetics: The "Beta-Fragmentation" Challenge

The critical technical nuance of MCMA is its behavior during free radical polymerization (FRP). It does not behave like Methyl Methacrylate (MMA).

The Addition-Fragmentation Mechanism

When a propagating radical attacks the double bond of MCMA, the resulting adduct radical is unstable. Instead of propagating to the next monomer, it often undergoes

-

Consequence 1: The polymer chain is terminated with a terminal double bond (2-carbomethoxyallyl group).

-

Consequence 2: The expelled

acts as a chain transfer agent, initiating a new chain. -

Result: High conversion but low molecular weight (oligomers) .

This mechanism makes MCMA an excellent Chain Transfer Agent (CTA) but a difficult monomer for high-MW homopolymers.

Strategies for High Molecular Weight

To incorporate MCMA into high-MW polymers, researchers must suppress fragmentation or use it as a minor comonomer:

-

Copolymerization: Use MCMA at <15 mol% with stable monomers like MMA or Styrene. The propagation rate of the comonomer (

) outcompetes the fragmentation rate. -

Low Temperature: Fragmentation has a higher activation energy than propagation. Polymerizing at lower temperatures (e.g., <40°C using redox initiators) favors propagation.

-

Controlled Radical Polymerization (CRP):

-

RAFT: Effective if a high-activity chain transfer agent (e.g., dithiobenzoate) is used to capture the radical before it fragments.

-

ATRP: Challenging because the C-Cl bond in MCMA can compete with the initiator alkyl halide, potentially leading to branching.

-

Post-Polymerization Modification (PPM)[4][5]

The primary value of MCMA is its ability to serve as a "universal handle." Once incorporated into a polymer backbone, the pendant chloromethyl groups react rapidly with nucleophiles.

Reaction Scope

-

Azidation: Reaction with

yields azide-functionalized polymers for CuAAC "Click" chemistry. -

Thiol-Substitution: Reaction with thiols (R-SH) yields thioethers. This is crucial for high refractive index materials (sulfur content increases RI).

-

Amination: Reaction with secondary amines yields cationic polymers for gene delivery.

Experimental Protocols

Protocol A: Synthesis of Functional Copolymer P(MMA-co-MCMA)

This protocol minimizes beta-fragmentation by keeping MCMA feed low.

Materials:

-

Methyl Methacrylate (MMA): 9.0 g (90 mmol)

-

Methyl 2-(chloromethyl)acrylate (MCMA): 1.35 g (10 mmol)

-

AIBN (Recrystallized): 164 mg (1 mol%)

-

Solvent: Anisole (10 mL)

Procedure:

-

Preparation: Pass monomers through a basic alumina column to remove inhibitors.

-

Setup: Combine MMA, MCMA, AIBN, and Anisole in a Schlenk tube equipped with a magnetic stir bar.

-

Degassing: Perform three freeze-pump-thaw cycles to remove oxygen (critical to prevent induction periods).

-

Polymerization: Immerse the tube in an oil bath at 60°C for 6 hours. Note: Do not exceed 70°C to minimize fragmentation.

-

Purification: Precipitate the polymer into cold methanol (10x volume). Filter and dry under vacuum at 40°C.

-

Characterization: Verify incorporation via

NMR (MCMA -CH2Cl protons appear at

Protocol B: Post-Polymerization Azidation ("Click" Prep)

Procedure:

-

Dissolve 1.0 g of P(MMA-co-MCMA) in 10 mL DMF.

-

Add Sodium Azide (

) (1.5 equivalents relative to Cl content). -

Stir at room temperature for 24 hours. Note: Heating is rarely required due to the activated allylic nature.

-

Precipitate into water (to remove excess salt).

-

Safety: Avoid using halogenated solvents (like DCM) with sodium azide to prevent formation of explosive di-azidomethane.

Applications in Drug Development

Bioconjugation Vectors

MCMA copolymers are ideal for attaching peptide sequences or small molecule drugs that are sensitive to polymerization conditions.

-

Method: Polymerize the scaffold first, then conjugate the drug via the pendant chloride.

-

Advantage: Avoids exposing the drug to radical flux or high temperatures.

High Refractive Index (RI) Polymers

For ocular drug delivery systems or bio-optical sensors, high RI is desirable.

-

Mechanism: Reacting P(MCMA) with aromatic thiols (e.g., thiophenol) creates a polymer with high sulfur content and aromatic density.

-

Result: Refractive indices >1.60 can be achieved, significantly higher than PMMA (1.49).

Safety & Handling (Critical)

MCMA is a potent alkylating agent and lachrymator .

| Hazard | Mitigation |

| Lachrymator | Handle ONLY in a functioning fume hood. Vapors cause severe eye tearing and respiratory distress. |

| Skin Corrosive | Wear double nitrile gloves. The allylic chloride penetrates skin rapidly. |

| Spill Cleanup | Do not wipe dry. Neutralize with a solution of 10% ammonia or dilute NaOH to hydrolyze the chloride before cleaning. |

References

-

Synthesis via Baylis-Hillman: Morita-Baylis-Hillman Reaction: A New Perspective for the Synthesis of Functional Acrylates. Organic Chemistry Portal.[3] [Link]

-

Polymerization Kinetics & Fragmentation: Yamada, B., et al. "Polymerization and copolymerization of methyl 2-(chloromethyl)acrylate in competition with addition-fragmentation."[4] Macromolecules, 1993. [Link]

-

Post-Polymerization Modification: Theato, P. "Post-polymerization modification of polymethacrylates."[5] Polymer Chemistry, RSC, 2020. [Link]

-

High Refractive Index Materials: "High refractive index of transparent acrylate polymers functionalized with alkyl sulfur groups." ResearchGate. [Link]

-

Safety Data: PubChem Compound Summary for Methyl 2-(chloromethyl)acrylate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Post-polymerization modification of polymethacrylates enabled by keto–enol tautomerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

The Emergence of a Versatile Monomer: A Technical History of Methyl 2-(chloromethyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(chloromethyl)acrylate, a functionalized monomer, has carved a niche in the landscape of polymer and organic synthesis. Its unique combination of a reactive acrylic moiety and a versatile chloromethyl group has made it a valuable building block in the creation of a wide array of specialized materials and complex organic molecules. This in-depth technical guide delves into the historical context of its discovery, tracing the evolution of its synthesis from the broader history of acrylic polymers to the development of sophisticated synthetic methodologies. We will explore the key chemical principles underpinning its preparation, from foundational reactions to modern, patented processes, providing a comprehensive resource for researchers and professionals in the field.

The Genesis of Acrylics: A Foundation for Innovation

The story of methyl 2-(chloromethyl)acrylate is intrinsically linked to the broader history of acrylic polymers. The journey began in the early 20th century with the pioneering work of German chemist Dr. Otto Röhm. His doctoral research on acrylic acid ester polymerization laid the groundwork for a new class of materials.[1] In 1907, Röhm, alongside businessman Otto Haas, founded Röhm & Haas, a company that would become a central player in the development of acrylic chemistry.[2][3]

Initially focusing on enzymatic agents for the leather industry, Röhm's persistent interest in acrylics led to the discovery of transparent polymethyl methacrylate (PMMA) in 1932, which he named Plexiglas.[4][5] This shatter-resistant alternative to glass found critical applications during World War II in aircraft canopies and other military hardware.[2] The burgeoning field of acrylic chemistry, driven by companies like Röhm & Haas in Germany and the United States, and Imperial Chemical Industries (ICI) in the UK, set the stage for the exploration of a vast array of acrylic monomers with diverse functionalities.[1][6] It was within this environment of innovation that the synthesis of functionalized acrylates, including halogenated variants like methyl 2-(chloromethyl)acrylate, became a target for chemists seeking to tailor polymer properties and create novel organic structures.

The Synthetic Challenge: Accessing α-Substituted Acrylates

The introduction of a substituent at the α-position of an acrylate ester, such as the chloromethyl group in our topic molecule, presents unique synthetic challenges. Historically, the focus has been on designing α-substituents to modulate the reactivity of the vinyl group.[7] Over time, a variety of methods have been developed to construct these valuable molecules.

The Baylis-Hillman Reaction: A Key Enabling Technology

A significant breakthrough in the synthesis of functionalized acrylates was the development of the Morita-Baylis-Hillman (MBH) reaction.[8][9] This powerful carbon-carbon bond-forming reaction couples an activated alkene with an electrophile, typically an aldehyde, under the catalysis of a tertiary amine or phosphine.[9][10] The reaction provides access to densely functionalized molecules, and its atom-economic nature makes it an attractive synthetic tool.[8][11]

The general mechanism of the Baylis-Hillman reaction involves the nucleophilic addition of the catalyst to the activated alkene, generating a stabilized zwitterionic intermediate. This intermediate then adds to the electrophile, followed by a proton transfer and elimination of the catalyst to yield the final product.

While the classic Baylis-Hillman reaction typically utilizes aldehydes as electrophiles, its principles have been adapted and extended to a wider range of substrates, paving the way for the synthesis of diverse α-substituted acrylates.

Other Synthetic Approaches

Beyond the Baylis-Hillman reaction, other methods for the synthesis of α-substituted acrylate esters have been developed. One notable approach involves the use of 5-monosubstituted Meldrum's acids, which can react with Eschenmoser's salt in methanol to produce the desired acrylate esters in good yields under mild conditions.[12][13] This method offers a valuable alternative for accessing a variety of α-substituted acrylates.

Modern Synthesis of Methyl 2-(chloromethyl)acrylate

A common strategy for synthesizing α-halomethyl acrylates involves the halogenation of α-(hydroxymethyl)acrylates. This two-step approach first requires the synthesis of the α-(hydroxymethyl)acrylate, which can be achieved through various means, including the Baylis-Hillman reaction with formaldehyde. Subsequent chlorination, for instance with thionyl chloride, can then yield the desired α-(chloromethyl)acrylate.

A patented method for a related compound, (E)-2-(2'-chloromethyl) phenyl-3-methoxy methyl acrylate, illustrates a multi-step synthetic sequence.[1] This process starts with 3-isochromanone and involves a condensation reaction followed by treatment with thionyl chloride and methanol to introduce the chloromethyl and methyl acrylate functionalities, respectively.[1] While not a direct synthesis of methyl 2-(chloromethyl)acrylate, this patent highlights the types of synthetic transformations employed to create complex molecules containing this key structural motif.

The following table summarizes some of the key synthetic strategies for preparing α-substituted acrylates, providing a conceptual framework for the synthesis of methyl 2-(chloromethyl)acrylate.

| Reaction Type | Key Reagents & Conditions | Product Type | Key Advantages |

| Baylis-Hillman Reaction | Activated alkene, aldehyde, tertiary amine or phosphine catalyst | α-Methylene-β-hydroxy carbonyl compounds | Atom-economic, mild conditions |

| From Meldrum's Acid | 5-Monosubstituted Meldrum's acid, Eschenmoser's salt, methanol | α-Substituted methyl acrylates | Mild conditions, good yields |

| Halogenation of Hydroxymethyl Acrylates | α-(Hydroxymethyl)acrylate, chlorinating agent (e.g., thionyl chloride) | α-(Chloromethyl)acrylates | Utilizes a readily accessible precursor |

| Multi-step Patented Syntheses | Varies, often involves sequential functional group transformations | Complex molecules containing the α-(chloromethyl)acrylate moiety | Access to specific, high-value compounds |

Applications and Future Outlook

The utility of methyl 2-(chloromethyl)acrylate and related functionalized monomers stems from their bifunctional nature. The acrylate group is readily polymerizable, allowing for its incorporation into polymer backbones, while the chloromethyl group serves as a versatile handle for a wide range of chemical modifications.

In the realm of drug development, the ability to introduce specific functionalities onto a molecule is paramount. The chloromethyl group can be displaced by a variety of nucleophiles, enabling the attachment of bioactive moieties or the construction of complex molecular architectures. Copolymers of methyl methacrylate have been explored for applications in transdermal drug delivery systems, highlighting the biocompatibility and tunable properties of acrylate-based materials.[8]

The future of methyl 2-(chloromethyl)acrylate and other functionalized monomers is bright. As the demand for advanced materials with tailored properties continues to grow, so too will the need for versatile building blocks. Research into more sustainable and efficient synthetic methods, including the use of bio-based feedstocks for acrylate production, is an active area of investigation.[14] The continued exploration of novel polymerization techniques and post-polymerization modification strategies will undoubtedly unlock new applications for this valuable class of compounds.

Conclusion

The journey of methyl 2-(chloromethyl)acrylate, from the foundational discoveries in acrylic chemistry to its synthesis via sophisticated modern methods, reflects the broader evolution of organic and polymer chemistry. While the precise moment of its initial discovery remains to be definitively pinpointed from the available historical record, its importance as a versatile synthetic intermediate is clear. The ongoing research and patent activity surrounding its synthesis and application underscore its continued relevance to both academic and industrial scientists. This guide has provided a comprehensive overview of the historical context, synthetic methodologies, and potential applications of this important functionalized monomer, offering a valuable resource for those working at the forefront of chemical innovation.

References

-

Efficient Synthesis of Methyl Methacrylate by One Step Oxidative Esterification over Zn-Al-Mixed Oxides Supported Gold Nanocatalysts. (2021). Molecules, 26(3), 633. [Link]

-

The History of Acrylics. (n.d.). Acme Plastics. [Link]

-

Hin, B., Majer, P., & Tsukamoto, T. (2002). Facile synthesis of alpha-substituted acrylate esters. The Journal of Organic Chemistry, 67(21), 7365–7368. [Link]

-

Basavaiah, D., Rao, A. J., & Satyanarayana, T. (2003). Recent Contributions from the Baylis−Hillman Reaction to Organic Chemistry. Chemical Reviews, 103(3), 811–892. [Link]

- Process for producing methyl methacrylate. (1991).

-

Lee, H. Y., Kim, H. Y., & Lee, J. H. (2000). Successful Baylis−Hillman Reaction of Acrylamide with Aromatic Aldehydes. The Journal of Organic Chemistry, 65(24), 8374–8376. [Link]

-

A Novel Design of Methyl Methacrylate Synthesis Process with Low CO2 Emission. (2020). Chemical Engineering Transactions, 81, 325-330. [Link]

-

Caillol, S., & Avérous, L. (2020). Synthesis and polymerization of bio-based acrylates: a review. Polymer Chemistry, 11(4), 791-814. [Link]

-

Facile Synthesis of α-Substituted Acrylate Esters. (2002). The Journal of Organic Chemistry, 67(21), 7365-7368. [Link]

-

Baylis-Hillman Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Otto Rohm and Otto Haas. (n.d.). Michigan State University, Department of Chemistry. [Link]

-

One-Pot Synthesis of α-Substituted Acrylates. (2018). ResearchGate. [Link]

-

Hoover, G. (2022). From Dog Dung to Plexiglas: the Rohm and Haas Story. Business History. [Link]

-

Polymerization Chemistry of α-Substituted Acrylates toward Precise Polymerization and Functional Materials. (2013). ResearchGate. [Link]

-

Rohm and Haas. (n.d.). Wikipedia. [Link]

-

Nicoli, S., & Colombo, P. (2014). Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems. Expert Opinion on Drug Delivery, 11(8), 1259–1273. [Link]

- Preparation of α-substituted acrylic acids. (1984).

-

Polymer chemistry of α-substituted acrylates designed for functional-group synergy. (2016). ResearchGate. [Link]

-

Baylis–Hillman reaction. (n.d.). Wikipedia. [Link]

-

History of Röhm. (n.d.). Roehm America. [Link]

Sources

- 1. CN104250213A - Preparation method of (E)-2-(2'-chloromethyl) phenyl-3-methoxy methyl acrylate - Google Patents [patents.google.com]

- 2. Rohm and Haas - Wikipedia [en.wikipedia.org]

- 3. History of Röhm - Röhm [roehm.com]

- 4. Otto Rohm and Otto Haas [chemistry.msu.edu]

- 5. americanbusinesshistory.org [americanbusinesshistory.org]

- 6. aidic.it [aidic.it]

- 7. researchgate.net [researchgate.net]

- 8. books.rsc.org [books.rsc.org]

- 9. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]

- 10. Baylis-Hillman Reaction [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Facile synthesis of alpha-substituted acrylate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis and polymerization of bio-based acrylates: a review - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Navigating the Solution Landscape: A Technical Guide to the Solubility of Methyl 2-(chloromethyl)acrylate

Introduction: The Critical Role of Solubility in Advancing Research and Development

Methyl 2-(chloromethyl)acrylate, a functionalized acrylic monomer, holds significant promise in the synthesis of specialized polymers and as an intermediate in the development of novel pharmaceutical agents. Its unique chemical structure, featuring both a reactive acrylate group and a chloromethyl moiety, allows for a diverse range of chemical transformations. However, the successful application of this versatile compound is fundamentally governed by its behavior in different solvent systems. Understanding the solubility of Methyl 2-(chloromethyl)acrylate is not merely a matter of physical characterization; it is a critical parameter that dictates reaction kinetics, purification strategies, and ultimately, the feasibility of its use in various research and drug development applications.

This in-depth technical guide provides a comprehensive overview of the solubility of Methyl 2-(chloromethyl)acrylate. In the absence of extensive published quantitative data for this specific compound, this guide offers a predictive analysis based on the well-documented solubility of structurally similar acrylate monomers. Furthermore, it equips researchers, scientists, and drug development professionals with a robust, field-proven experimental protocol to precisely determine its solubility in their solvents of interest, ensuring scientific integrity and reproducibility.

Solubility Profile of Methyl 2-(chloromethyl)acrylate: A Predictive Analysis

General Principles of Acrylate Solubility

The solubility of acrylate monomers is primarily influenced by the interplay of their molecular structure with the polarity of the solvent.[1] Key structural features affecting solubility include:

-

The Ester Group: The ester functionality introduces polarity to the molecule, allowing for dipole-dipole interactions with polar solvents.

-

The Alkyl Chain: The size of the alkyl group on the ester moiety influences the overall polarity. Longer alkyl chains increase the nonpolar character, generally decreasing solubility in polar solvents and increasing it in nonpolar solvents.

-

Functional Groups: Additional functional groups, such as the chloromethyl group in Methyl 2-(chloromethyl)acrylate, can significantly alter the molecule's polarity and its ability to engage in specific intermolecular interactions, such as hydrogen bonding.

Predicted Solubility in Common Solvent Classes

Based on the behavior of similar acrylates, the following solubility profile for Methyl 2-(chloromethyl)acrylate can be anticipated:

-

Water: Methyl 2-(chloromethyl)acrylate is expected to be insoluble or only slightly soluble in water . This is consistent with information for methyl acrylate (5 g/100 mL) and the general trend of decreasing water solubility with increasing molecular weight and the presence of hydrophobic groups.[2]

-

Alcohols (e.g., Methanol, Ethanol): It is predicted to be soluble or miscible with short-chain alcohols. These polar protic solvents can interact with the ester group of the acrylate. Simple acrylates like ethyl acrylate and butyl acrylate are completely soluble in ethanol.[3][4]

-

Ethers (e.g., Diethyl Ether, Tetrahydrofuran): High solubility is expected in ethers. These solvents are effective at solvating the nonpolar aspects of the molecule while also interacting with the ester group. Ethyl acrylate and butyl acrylate are highly soluble in diethyl ether.[3]

-

Ketones (e.g., Acetone, Methyl Ethyl Ketone): Methyl 2-(chloromethyl)acrylate is anticipated to be highly soluble in ketones. Acetone is a versatile polar aprotic solvent capable of dissolving a wide range of organic compounds.

-

Halogenated Solvents (e.g., Dichloromethane, Chloroform): Excellent solubility is predicted in chlorinated solvents.[1] These solvents are effective for a wide range of organic compounds, including those with some degree of polarity.

-

Aromatic Hydrocarbons (e.g., Toluene, Benzene): Good solubility is expected in aromatic hydrocarbons. The nonpolar nature of these solvents will effectively solvate the hydrocarbon portions of the acrylate molecule.

-

Aliphatic Hydrocarbons (e.g., Hexane, Heptane): Moderate to good solubility is anticipated, although it may be lower than in more polar organic solvents due to the presence of the polar ester and chloromethyl groups.

Summary of Predicted Solubility

| Solvent Class | Predicted Solubility | Rationale based on Analogues |

| Water | Insoluble / Slightly Soluble | Methyl acrylate has limited water solubility.[2] |

| Alcohols | Soluble / Miscible | Ethyl and butyl acrylate are soluble in alcohols.[5] |

| Ethers | Soluble / Miscible | Ethyl and butyl acrylate are soluble in ethers.[3] |

| Ketones | Soluble / Miscible | General solvent for many organic monomers. |

| Halogenated Solvents | Soluble / Miscible | Effective for a broad range of organic compounds.[1] |

| Aromatic Hydrocarbons | Soluble | Good for solvating nonpolar molecular regions. |

| Aliphatic Hydrocarbons | Moderately Soluble | Polarity of the ester and chloromethyl groups may limit solubility. |

Experimental Determination of Solubility: A Self-Validating Protocol

Given the lack of specific quantitative data, experimental determination of solubility is paramount for any application. The following protocol, based on the widely accepted "shake-flask" method, provides a reliable and reproducible approach.[6] This method is in line with principles outlined in OECD Test Guideline 105 for water solubility and can be adapted for organic solvents.[7][8][9]

Principle: An excess of the solute (Methyl 2-(chloromethyl)acrylate) is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically.

Materials and Equipment:

-

Methyl 2-(chloromethyl)acrylate (of known purity)

-

Solvent of interest (analytical grade or higher)

-

Thermostatically controlled shaker or incubator

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent and solute)

-

Vials for sample collection

-

Analytical instrumentation for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectroscopy)

Step-by-Step Methodology:

-

Preparation of the Test System:

-

Accurately weigh an excess amount of Methyl 2-(chloromethyl)acrylate into a series of vials. The "excess" should be sufficient to ensure that a solid phase remains after equilibration.

-

Pipette a precise volume of the chosen solvent into each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period to allow the system to reach equilibrium. A preliminary experiment to determine the time to reach equilibrium is recommended (e.g., sampling at 24, 48, and 72 hours). Equilibrium is reached when consecutive measurements show no significant change in concentration.

-

-

Phase Separation:

-

Once equilibrium is established, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a chemically compatible syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

-

Sample Preparation for Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted sample using a pre-validated analytical method (e.g., GC with a Flame Ionization Detector or HPLC with a UV detector).

-

Prepare a calibration curve using standard solutions of Methyl 2-(chloromethyl)acrylate of known concentrations in the same solvent.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

-

Experimental Workflow for Solubility Determination

Caption: Workflow for the experimental determination of solubility.

Factors Influencing Solubility: A Deeper Dive

The solubility of Methyl 2-(chloromethyl)acrylate is not a static property but is influenced by several environmental and structural factors.

Temperature:

Generally, the solubility of a liquid in a liquid solvent increases with temperature. This is because the increased kinetic energy helps to overcome the intermolecular forces in both the solute and the solvent. However, this relationship should be determined experimentally for each solvent system, as exceptions can occur.

Solvent Polarity:

As discussed, the principle of "like dissolves like" is a primary determinant of solubility. The polarity of Methyl 2-(chloromethyl)acrylate, arising from its ester and chloromethyl groups, suggests a preference for polar organic solvents. The calculated dipole moment of a monomer has been shown to correlate with its behavior in solution, influencing interactions that affect solubility.

Presence of Impurities:

The purity of both the solute and the solvent can significantly impact measured solubility. Impurities can either enhance or decrease solubility depending on their nature and their interactions with the solute and solvent. It is therefore crucial to use high-purity materials for accurate solubility determination.[9]

pH (for Aqueous Systems):

While Methyl 2-(chloromethyl)acrylate is not expected to have significant water solubility, in aqueous systems, the pH can influence the stability of the molecule. The ester linkage can be susceptible to hydrolysis under acidic or basic conditions, which would affect the measured solubility over time.

Conclusion: Empowering Informed Scientific Decisions

While a comprehensive, publicly available database of the solubility of Methyl 2-(chloromethyl)acrylate remains to be established, this guide provides a robust framework for researchers and developers. By understanding the predicted solubility based on chemical principles and the behavior of analogous compounds, and by employing the detailed experimental protocol provided, scientists can confidently and accurately determine the solubility of this important monomer in their specific solvent systems. This foundational knowledge is indispensable for optimizing reaction conditions, designing efficient purification processes, and ultimately, accelerating the pace of innovation in polymer science and drug discovery.

References

-

Ethyl Acrylate (EA) – Versatile Chemical Monomer for Resins.

-

METHYL ACRYLATE.

-

Methyl Acrylate – AZ chem.

-

ETHYL ACRYLATE - Ataman Kimya.

-

Ethyl Acrylate (EA) - Aditya Dye Chem.

-

Understanding Butyl Acrylate: production, applications, and storage - Tzgroup.

-

BUTYL ACRYLATE - Ataman Kimya.

-

Butyl Acrylate | CH2=CHCOO(CH2)3CH3 - Solventis Ltd.

-

Methyl Acrylate | C4H6O2 | CID 7294 - PubChem.

-

Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University.

-

OECD GUIDELINES FOR TESTING CHEMICALS - Pure.

-

E.4.10. [4.9] Solubility in organic solvents / fat solubility.

-

OECD 105 - Water Solubility Test at 20°C - Analytice.

-

Solubility testing in accordance with the OECD 105 - FILAB.

-

OECD 105 - Water Solubility - Situ Biosciences.

-

Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure - ACS Publications.

-

What is the solubility of Acrylic UV Monomer in different solvents? - Blog.

-

Ethyl acrylate - Wikipedia.

-

Butyl acrylate - Wikipedia.

-

Methyl acrylate - Wikipedia.

-

Ethyl Acrylate | Chemical Suppliers - Solventis.

-

Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method - Regulations.gov.

-

Solubility test for Organic Compounds.

-

(PDF) Properties and Applications of Acrylates - ResearchGate.

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

Radical polymerisation and thiol–ene post-polymerisation functionalisation of terpenoid acrylates in conventional and renewably sourced organic solvents - Polymer Chemistry (RSC Publishing).

-

1236 SOLUBILITY MEASUREMENTS - ResearchGate.

-

Solubility and diffusivity of solvents and nonsolvents in poly (methyl methacrylate co butyl methacrylate) | Request PDF - ResearchGate.

Sources

- 1. uychem.com [uychem.com]

- 2. Methyl acrylate - Wikipedia [en.wikipedia.org]

- 3. Ethyl Acrylate (EA) – Versatile Chemical Monomer for Resins [penpet.com]

- 4. Understanding Butyl Acrylate: production, applications, and storage - Tzgroup [tzgroupusa.com]

- 5. solventis.net [solventis.net]

- 6. researchgate.net [researchgate.net]

- 7. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 8. filab.fr [filab.fr]

- 9. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

Methyl 2-(chloromethyl)acrylate: Stability & Storage Technical Guide

This guide serves as a definitive technical manual for the stability, storage, and handling of Methyl 2-(chloromethyl)acrylate (MCMA) .[1] It is structured for researchers requiring high-fidelity control over reagent integrity in drug discovery and polymer synthesis.[2]

CAS: 922-15-6 | Formula: C₅H₇ClO₂ | MW: 134.56 g/mol [2]

Part 1: Executive Technical Summary

Methyl 2-(chloromethyl)acrylate (MCMA) is a densely functionalized monomer possessing two distinct reactive centers: an electron-deficient acrylate double bond and a reactive allylic chloride .[2] This duality makes it a versatile "linchpin" reagent for synthesizing functionalized polymers and heterocycles, but it also renders the molecule inherently unstable.[1]

The Core Stability Paradox:

-

Polymerization Risk: The acrylate moiety is prone to spontaneous free-radical polymerization, initiated by heat, light, or peroxides.[1]

-

Hydrolysis Risk: The allylic chloride is highly susceptible to nucleophilic attack (solvolysis) by moisture, generating HCl and effectively autocatalyzing further degradation.

Critical Directive: Unlike simple methyl methacrylate, MCMA cannot be treated passively.[2] It requires an active "Cold Chain" management strategy and strict moisture exclusion.[2]

Part 2: Chemical Stability Matrix & Degradation Pathways

To handle MCMA effectively, one must understand the causality of its degradation. It is not merely about "going bad"; it is about two competing kinetic pathways that can lead to hazardous runaway reactions or silent inactivation.[2]

The Degradation Mechanism[3]

The following diagram illustrates the two primary failure modes: Radical Polymerization (irreversible solidification) and Allylic Hydrolysis (chemical corruption).[2]

Figure 1: Dual degradation pathways of MCMA.[1][2] Note the autocatalytic potential of HCl generation.

Quantitative Stability Factors

| Parameter | Critical Threshold | Consequence of Excursion |

| Temperature | > 10°C | Exponential increase in polymerization rate.[2] Flash point is ~62°C, meaning vapor flammability is a risk at moderate heat.[1] |

| Moisture | > 100 ppm | Hydrolysis of -CH₂Cl to -CH₂OH + HCl.[2] HCl can corrode containers and catalyze oligomerization.[2] |

| Inhibitor | < 10 ppm | Loss of radical scavenging capability.[2] Spontaneous polymerization becomes imminent.[2] |

| Light | UV Exposure | Photo-initiation of radicals, bypassing thermal stabilizers.[1][2] |

Part 3: Storage & Handling Protocols

The "Active Storage" Protocol

Storage is not passive; it is a state of suspended animation.[2]

-

Temperature Control (2°C – 8°C):

-

Requirement: Store in a dedicated chemical refrigerator.

-

Reasoning: Low temperature suppresses the Boltzmann distribution of molecules with enough energy to overcome the activation barrier for polymerization.

-

Warning: Do not freeze below -20°C unless verified. Freezing can cause the inhibitor (e.g., BHT) to crystallize out of solution, leaving the liquid monomer unprotected upon thawing (the "crystallization bomb" effect).[1]

-

-

Inhibitor Management:

-

Standard: Typically stabilized with BHT (Butylated hydroxytoluene) at ~0.5% or Hydroquinone (HQ) .[2]

-

Atmosphere Nuance:

-

If stabilized with HQ/MEHQ: You must store under air (aerobic).[2][3][4] The inhibitor mechanism requires dissolved oxygen to regenerate the phenoxy radical. Storing under pure Nitrogen will deplete oxygen and disable the inhibitor.[2]

-

If stabilized with BHT: BHT is less oxygen-dependent.[2] However, due to the moisture sensitivity of the chloromethyl group, Dry Air (air passed through a desiccant) is the gold standard. It provides oxygen for stability while excluding water.[2]

-

-

-

Container Specifications:

Handling Workflow

The following workflow ensures the material remains stable from the moment it leaves the fridge to the moment it enters the reaction flask.

Figure 2: Operational workflow for handling MCMA to prevent condensation-induced hydrolysis.

Part 4: Quality Control (Self-Validating Systems)

Before committing this reagent to a high-value synthesis, validate its purity.

Rapid Visual Check

-

Pass: Liquid is clear, colorless, and mobile (low viscosity).[1]

-

Fail: Liquid is cloudy (moisture contamination), yellowing (oxidation/HCl), or viscous (polymerization onset).[1][2] Discard immediately if viscous. [1]

1H-NMR Validation Protocol

Run a quick NMR in CDCl₃ to quantify degradation.

-

Vinyl Protons (Monomer): Look for two distinct doublets/singlets around δ 6.0 - 6.5 ppm .[2] Sharp peaks indicate clean monomer.[2]

-

Chloromethyl Group: Singlet around δ 4.2 - 4.3 ppm .[2]

-

Polymer Contamination: Look for broad, undefined "humps" under the sharp peaks or in the aliphatic region (δ 1.0 - 2.5 ppm).

-

Hydrolysis: Look for a shift in the methylene peak (from -CH₂Cl to -CH₂OH) or the appearance of acidic protons.[2]

Inhibitor Removal (Only if necessary)

For sensitive catalytic reactions (e.g., transition metal catalysis) where BHT interferes:

-

Flash Chromatography: Pass the monomer through a short plug of silica gel.[2] The polar silica retains the phenolic inhibitor.

-

Usage: Use the eluent immediately. Without inhibitor, the monomer has a shelf-life of minutes to hours at room temperature.

Part 5: Emergency & Safety Procedures

Hazard Profile: MCMA is a lachrymator and a powerful vesicant (blister agent).[2]

-

Skin Contact: Causes immediate, severe blistering.[1][2] Do not rely on standard latex gloves; use Nitrile (double gloved) or Silver Shield/4H gloves.[2]

-

Inhalation: Highly irritating to mucous membranes.[2] Always handle in a fume hood.[2]

Runaway Polymerization: If the container becomes hot to the touch or begins fuming:

-

Do NOT seal the vessel. Pressure buildup can cause an explosion.[2]

-

Evacuate the area.

-

Cooling: If safe, immerse in an ice bath to slow kinetics.[1][2]

-

Disposal: Allow to fully polymerize in a safe, vented area before disposal as solid hazardous waste.

References

-

Sigma-Aldrich. Methyl 2-(chloromethyl)acrylate Product Sheet & SDS.[2] (Accessed 2026).[2] Link

-

TCI Chemicals. Methyl 2-(chloromethyl)acrylate Specifications. (Accessed 2026).[2] Link

-

National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: Methyl 2-chloroacrylate (Analogous Reactivity Data).[2]Link[1][2]

-

PubChem. Methyl 2-(chloromethyl)acrylate Compound Summary. National Library of Medicine.[2] Link[1][2]

-

Makevale. Are polymerisation inhibitors causing product failure? (Technical Note on Acrylate Inhibitors).Link

Sources

An In-Depth Technical Guide to the Core Reaction Mechanisms of Methyl 2-(chloromethyl)acrylate

Introduction: The Versatile Reactivity of Methyl 2-(chloromethyl)acrylate

Methyl 2-(chloromethyl)acrylate (MCMA) is a highly functionalized monomer that serves as a valuable building block in organic synthesis and polymer chemistry. Its structure, incorporating both a reactive acrylic system and an allylic chloride, imparts a dual reactivity that allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the core reaction mechanisms of MCMA, offering insights into its synthesis, nucleophilic substitution pathways, and behavior in polymerization and cycloaddition reactions. Understanding these fundamental mechanisms is crucial for researchers and drug development professionals seeking to leverage the unique chemical properties of this versatile reagent.[1]

Synthesis of Methyl 2-(chloromethyl)acrylate

The primary industrial route to simple acrylates like methyl acrylate involves the acid-catalyzed esterification of acrylic acid with methanol.[2] However, the synthesis of the more complex MCMA typically follows a different pathway, often involving a Baylis-Hillman type reaction. This reaction couples an activated alkene with an aldehyde, catalyzed by a tertiary amine.[3][4]

Conceptual Synthetic Pathway: The Baylis-Hillman Reaction

The Baylis-Hillman reaction provides a powerful method for forming carbon-carbon bonds and introducing functionality at the α-position of an activated alkene.[3] For the synthesis of MCMA, a plausible pathway involves the reaction of a suitable acrylate with formaldehyde, followed by chlorination.

The mechanism of the Baylis-Hillman reaction begins with the conjugate addition of a nucleophilic catalyst, typically a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO), to the activated alkene (methyl acrylate).[3] This forms a stabilized zwitterionic enolate intermediate. This nucleophilic intermediate then adds to an electrophile, such as an aldehyde. A subsequent elimination of the catalyst regenerates the double bond and yields the functionalized product.[3]

Figure 1: Conceptual workflow of the Baylis-Hillman reaction.

Nucleophilic Substitution: A Gateway to Functional Diversity

The presence of an allylic chloride in MCMA makes it an excellent substrate for nucleophilic substitution reactions. Allylic halides are known to be more reactive than their saturated counterparts in SN2 reactions due to the stabilization of the transition state through conjugation with the adjacent π-system.[5]

The SN2 and SN2' Mechanisms

Nucleophilic attack on MCMA can proceed through two primary pathways: the direct SN2 displacement at the α-carbon and the SN2' (or conjugate addition-elimination) at the γ-carbon of the allylic system.

-

SN2 Pathway: In a direct SN2 reaction, the nucleophile attacks the carbon atom bearing the chlorine, leading to inversion of configuration if the carbon is chiral. This is a concerted, one-step mechanism.[6][7] The rate of this reaction is influenced by steric hindrance at the electrophilic carbon.[1][8]

-

SN2' Pathway: The SN2' mechanism involves the nucleophile attacking the double bond at the carbon furthest from the leaving group (the γ-carbon). This is followed by a rearrangement of the double bond and expulsion of the chloride ion. This pathway is also a concerted process.

The competition between the SN2 and SN2' pathways is influenced by several factors, including the nature of the nucleophile, the solvent, and the steric environment of the substrate.

Figure 2: Competing SN2 and SN2' pathways for MCMA.

Reactions with Common Nucleophiles

The electrophilic nature of MCMA allows for reactions with a variety of nucleophiles, leading to the introduction of diverse functional groups.

-

Amines: Primary and secondary amines readily react with acrylates via Michael addition.[9] In the case of MCMA, both direct substitution (SN2) and conjugate addition are possible. The reaction with amines can be utilized to synthesize β-alanine derivatives and poly(amidoamine) dendrimers.[9]

-

Thiols: Thiols are excellent nucleophiles and can react with MCMA through a thiol-Michael addition, which is often base-catalyzed.[10] This reaction is highly efficient and can be used for post-polymerization modification of polymers containing MCMA units.

-

Carboxylates: Carboxylate anions can act as nucleophiles, displacing the chloride to form ester linkages. This reaction can be used to incorporate MCMA into polyesters or to functionalize molecules with an acrylate moiety.

Experimental Protocol: General Procedure for Nucleophilic Substitution of MCMA

-

Reactant Preparation: Dissolve Methyl 2-(chloromethyl)acrylate (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, acetonitrile) under an inert atmosphere (e.g., nitrogen, argon).

-

Nucleophile Addition: Add the nucleophile (1-1.2 equivalents), either neat or as a solution in the same solvent. If the nucleophile is a salt, it may be necessary to use a phase-transfer catalyst.

-

Reaction Conditions: Stir the reaction mixture at a controlled temperature (ranging from room temperature to reflux, depending on the nucleophile's reactivity). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, NMR).

-

Work-up and Purification: Upon completion, quench the reaction (e.g., with water or a saturated ammonium chloride solution). Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography, distillation, or recrystallization.

Radical Polymerization: A Competing Pathway

Methyl 2-(chloromethyl)acrylate can undergo radical polymerization to form functional polymers. However, its polymerization is characterized by a competing addition-fragmentation reaction, which can act as a chain-stopping process.[11]

Mechanism of Radical Polymerization and β-Fragmentation

The radical polymerization of MCMA is initiated by a radical initiator, which adds to the double bond of the monomer to form a propagating radical. This radical then adds to another monomer unit, and the process repeats to form a polymer chain.

Concurrently, the propagating radical can undergo a β-fragmentation, leading to the expulsion of a chlorine radical and the formation of a 2-carbomethoxyallyl end group.[11] This fragmentation process terminates the growing polymer chain and can limit the achievable molecular weight. The ratio of the rate constants for propagation to fragmentation determines the extent of this side reaction.[11]

Figure 3: Radical polymerization of MCMA with competing β-fragmentation.

Cycloaddition Reactions: Building Rings with MCMA

The electron-deficient double bond in Methyl 2-(chloromethyl)acrylate makes it a good dienophile in Diels-Alder reactions. The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile.[12][13]

MCMA as a Dienophile in the Diels-Alder Reaction

In a Diels-Alder reaction, the electron-withdrawing ester group of MCMA activates the double bond, facilitating its reaction with electron-rich dienes.[12] The reaction proceeds in a concerted fashion, and its regioselectivity is governed by the electronic and steric properties of both the diene and the dienophile. The presence of the chloromethyl group can influence the stereochemical outcome of the cycloaddition.

Experimental Protocol: General Procedure for Diels-Alder Reaction with MCMA

-

Reactant Setup: In a reaction vessel, dissolve the diene (1 equivalent) in a suitable solvent (e.g., toluene, dichloromethane, or in some cases, the reaction can be run neat).

-

Dienophile Addition: Add Methyl 2-(chloromethyl)acrylate (1-1.5 equivalents) to the solution of the diene.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (often reflux) and monitor the reaction progress by TLC or GC. Lewis acid catalysis can sometimes be employed to accelerate the reaction and enhance selectivity.

-

Work-up and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. Purify the resulting cycloadduct by column chromatography, distillation, or recrystallization.

| Reaction Type | Key Reagents | Typical Conditions | Primary Product(s) |

| Nucleophilic Substitution (SN2/SN2') | Nucleophile (e.g., amine, thiol) | Aprotic solvent, varied temperatures | Substituted acrylates |

| Radical Polymerization | Radical initiator (e.g., AIBN, BPO) | Bulk or solution, elevated temperature | Poly(methyl 2-(chloromethyl)acrylate) with potential fragmentation |

| Diels-Alder Cycloaddition | Conjugated diene | Thermal or Lewis acid catalysis | Functionalized cyclohexene derivatives |

Conclusion: A Multifaceted Reagent for Advanced Synthesis

Methyl 2-(chloromethyl)acrylate exhibits a rich and diverse reactivity profile, making it a valuable tool for synthetic chemists. Its ability to undergo nucleophilic substitution, radical polymerization, and cycloaddition reactions opens up avenues for the creation of complex molecules, functional polymers, and novel materials. A thorough understanding of the underlying mechanisms governing these transformations is paramount for harnessing the full synthetic potential of this versatile building block. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers and professionals in the field, enabling the rational design of experiments and the development of innovative applications for Methyl 2-(chloromethyl)acrylate.

References

-

LibreTexts. (2021, October 29). 8.5: Mechanisms of Nucleophilic Substitution Reactions. Chemistry LibreTexts. [Link]

-

Clark, J. (n.d.). MECHANISMS OF NUCLEOPHILIC SUBSTITUTION. Chemguide. [Link]

-

Wikipedia. (2023, November 29). Methyl 2-chloroacrylate. In Wikipedia. [Link]

-

Eberlin, L. S., et al. (2014). The Morita-Baylis-Hillman Reaction: Insights into Asymmetry and Reaction Mechanisms by Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 25(8), 1335-1344. [Link]

-

Khan Academy. (n.d.). Sn1 vs Sn2: Summary. [Link]

-

ResearchGate. (n.d.). Methyl 2-(Bromomethyl)acrylate, Methyl Acrylate, and Glycine in the Synthesis of Functionalized Pyrrolidones. [Link]

-

Yamada, B., et al. (1993). Polymerization and copolymerization of methyl 2-(chloromethyl)acrylate in competition with addition-fragmentation. Macromolecules, 26(20), 5533–5538. [Link]

-

Theato, P., et al. (2014). Thiol-reactive functional poly(meth)acrylates: multicomponent monomer synthesis, RAFT (co)polymerization and highly efficient thiol–para-fluoro postpolymerization modification. Polymer Chemistry, 5(24), 6945-6955. [Link]

-

Ashenhurst, J. (2022, July 4). The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]

-

LibreTexts. (2019, December 30). 7.4: A Closer Look at the Nucleophilic Substitution Mechanism: Kinetics. Chemistry LibreTexts. [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of Acrylic Copolymers of 4-Chloromethyl Styrene with Incorporation of Phthalimide Groups and Amination of Resulted Polymers. [Link]

-

Ashenhurst, J. (2022, August 30). The Diels-Alder Reaction. Master Organic Chemistry. [Link]

-

Yamada, B., et al. (1993). Polymerization and copolymerization of methyl 2-(chloromethyl)acrylate in competition with addition-fragmentation. Macromolecules, 26(20), 5533–5538. [Link]

-

ResearchGate. (2022, June 25). SN2 versus SN2′ Competition. [Link]

-